Product packaging for Leucylvaline(Cat. No.:CAS No. 72121-02-9)

Leucylvaline

Cat. No.: B7771691
CAS No.: 72121-02-9
M. Wt: 230.30 g/mol
InChI Key: MDSUKZSLOATHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucylvaline is a synthetic dipeptide composed of the essential branched-chain amino acids L-Leucine and L-Valine. As a prototypical branched-chain dipeptide, it serves as a critical tool for researchers studying peptide stability, cell permeability, and the fundamental biological roles of branched-chain amino acid (BCAA) derivatives . Dipeptides like this compound are of significant interest in the study of solid-state cyclization reactions, which can lead to the formation of 2,5-diketopiperazines (DKPs), structures recognized for their diverse biological activities . In biochemical research, this dipeptide may be used to investigate the transport and metabolism of BCAAs, which are crucial for protein synthesis and metabolic signaling . The constituent amino acids, Leucine and Valine, are known to share transporters (such as LAT1) and initial metabolizing enzymes, making their combined form a subject of metabolic pathway analysis . This compound is provided as a high-purity compound to ensure reliability and reproducibility in experimental settings. It is intended for research purposes only and is not for use in diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O3 B7771691 Leucylvaline CAS No. 72121-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSUKZSLOATHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72121-02-9
Record name NSC524458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis and Derivatization Strategies of Leucylvaline

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Leucylvaline (B12128)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids in a stepwise manner on an insoluble solid support, such as a resin. bachem.com This technique simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps, as the growing peptide chain remains anchored to the solid phase. bachem.combiosynth.com

Optimization of Coupling Reactions in this compound SPPS

The formation of the peptide bond between leucine (B10760876) and valine is a critical step in SPPS. The efficiency of this coupling reaction is paramount to achieving a high yield and purity of the final this compound product. gyrosproteintechnologies.comjpt.com The choice of coupling reagents and reaction conditions are key factors in this optimization process.

Commonly used coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and onium salts like HBTU, HATU, and HCTU. gyrosproteintechnologies.compowdersystems.com The selection of a coupling agent often depends on the desired speed of the synthesis; faster syntheses may require more reactive agents like HATU or HCTU. gyrosproteintechnologies.com For instance, the CarboMAX™ system, which enhances standard carbodiimide (B86325) methodology, has been shown to improve coupling efficiency and reduce side reactions. cem.com

To minimize side reactions and ensure complete coupling, several strategies can be employed. "Double coupling," the repetition of the coupling step, is often used, particularly when incorporating sterically hindered amino acids like valine. biotage.com Capping, a process that permanently blocks any unreacted amino groups after a coupling reaction, is another technique used to minimize the formation of deletion products, especially in the synthesis of more complex peptides. gyrosproteintechnologies.com

Table 1: Common Coupling Reagents in SPPS

Coupling Reagent Type Key Features
DIC (N,N'-Diisopropylcarbodiimide) Carbodiimide Commonly used with activators like HOBt. jpt.com
HBTU, HATU, HCTU Onium Salts Highly reactive, suitable for rapid synthesis. gyrosproteintechnologies.comproteogenix.science
PyBOP, PyAOP Phosphonium Salts Effective in reducing racemization. proteogenix.science
COMU Onium Salt Highly reactive but can be unstable in DMF. biomatik.com

Resin Selection and Cleavage Strategies for this compound

The choice of resin is fundamental to the success of SPPS, as it serves as the anchor for the growing peptide chain. biosynth.com The properties of the resin, such as its composition and linker, dictate the conditions required for the final cleavage of the peptide from the support. gyrosproteintechnologies.comjpt.com

For the synthesis of a simple dipeptide like this compound, a standard polystyrene-based resin is often suitable. bachem.combiosynth.com The loading capacity of the resin, which indicates the amount of the initial amino acid that can be attached, is an important consideration. bachem.com For more complex syntheses, specialized resins like TentaGel®, which are compatible with a wider range of solvents, may be used. iris-biotech.de

Once the synthesis of this compound is complete, the dipeptide must be cleaved from the resin. biosynth.compowdersystems.com The cleavage process typically involves the use of a strong acid, most commonly trifluoroacetic acid (TFA). powdersystems.com The specific cleavage cocktail—the mixture of TFA and other reagents—is chosen based on the type of resin and the protecting groups used for the amino acid side chains. For example, highly acid-sensitive resins like those with trityl linkers can be cleaved with a mild solution of 1% TFA. iris-biotech.de To prevent side reactions caused by reactive species generated during cleavage, scavengers such as water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551) are often added to the cleavage mixture.

Table 2: Common Resins and Cleavage Conditions for SPPS

Resin Type Linker Type Typical Cleavage Condition
Wang Resin p-alkoxybenzyl alcohol 50% TFA in DCM. iris-biotech.de
Merrifield Resin Chloromethyl HF or TFMSA
2-Chlorotrityl Chloride Resin Trityl 1% TFA in DCM, Acetic Acid/TFE/DCM. iris-biotech.de
Rink Amide Resin Amide-forming 10-95% TFA in DCM. iris-biotech.de

Challenges and Innovations in this compound SPPS

While SPPS is a powerful technique, challenges such as incomplete reactions and the aggregation of the growing peptide chain can arise. powdersystems.comproteogenix.science The synthesis of peptides containing hydrophobic residues like leucine and valine can sometimes lead to solubility issues and aggregation on the resin. gyrosproteintechnologies.com

Innovations in SPPS aim to address these challenges and improve the efficiency and sustainability of the process. Microwave-assisted SPPS, for example, can accelerate both the coupling and deprotection steps, leading to faster synthesis times. cem.com The development of novel, more environmentally friendly solvents and recyclable reagents is another area of active research. proteogenix.sciencenih.gov Furthermore, techniques like Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) have been developed to eliminate the need for washing steps, which significantly reduces solvent waste. cem.com The use of pseudoproline dipeptides can also help to disrupt aggregation and facilitate the synthesis of difficult sequences. csic.es

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, involves carrying out the synthesis entirely in a solvent system. biomatik.com While often more labor-intensive than SPPS due to the need for purification after each step, LPPS is well-suited for the large-scale synthesis of shorter peptides like this compound. biomatik.com

Segment Condensation Techniques in this compound LPPS

In the context of this compound synthesis, a segment condensation approach would involve the coupling of protected leucine and valine amino acids in solution. slideshare.net This method can be more efficient for producing large quantities of a specific dipeptide compared to a stepwise elongation. bioinformatics.org The key challenge in segment condensation is to achieve high coupling efficiency and minimize racemization, the loss of stereochemical integrity at the chiral center of the amino acids. google.com

The choice of coupling reagents and additives is critical. For instance, a two-phase system using a water-soluble coupling reagent like EDC with an additive such as HOBt has been explored to facilitate the reaction and subsequent purification. google.com The reaction conditions, including solvent, temperature, and pH, must be carefully controlled to maximize the yield of the desired this compound dipeptide. ekb.eg

Protecting Group Strategies for this compound Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive functional groups of the amino acids. jpt.comresearchgate.net In the synthesis of this compound, the α-amino group of one amino acid and the α-carboxyl group of the other must be protected during the coupling reaction. organic-chemistry.org

A common strategy in LPPS is to use the Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) group to protect the N-terminus and an ester (e.g., methyl or ethyl ester) to protect the C-terminus. ekb.egresearchgate.net The choice of protecting groups is guided by the principle of orthogonality, which ensures that each protecting group can be removed under specific conditions without affecting the others. researchgate.netorganic-chemistry.org For example, the Boc group is acid-labile, while the Z group is typically removed by catalytic hydrogenation. researchgate.net This allows for the selective deprotection of one functional group while the other remains protected, enabling the controlled formation of the peptide bond. organic-chemistry.org

Table 3: Common Protecting Groups in LPPS

Protecting Group Functional Group Protected Cleavage Condition
Boc (tert-butyloxycarbonyl) α-Amino Acidic conditions (e.g., TFA). researchgate.netub.edu
Z (Benzyloxycarbonyl) α-Amino Catalytic Hydrogenation. researchgate.net
Fmoc (9-fluorenylmethyloxycarbonyl) α-Amino Basic conditions (e.g., piperidine). researchgate.netiris-biotech.de
Methyl/Ethyl Ester α-Carboxyl Saponification (base hydrolysis)
Benzyl Ester α-Carboxyl Catalytic Hydrogenation

Enzymatic Synthesis of this compound and Analogues

The enzymatic synthesis of dipeptides like this compound offers a highly specific and efficient alternative to traditional chemical methods. nih.gov Enzymes, such as D-amino acid aminotransferases (DAATs), are key in these processes, catalyzing the stereoselective amination of α-keto acids. mdpi.com These enzymes are part of the pyridoxal-5′-phosphate (PLP)-dependent transaminases and are instrumental in producing optically pure D-amino acids. mdpi.com

One of the significant advantages of enzymatic synthesis is the ability to create complex molecules with high precision, often without the need for extensive protecting groups that are a staple of chemical synthesis. nih.gov Researchers have successfully developed multi-enzyme cascade processes to enhance the efficiency of D-amino acid synthesis, which can be a component of dipeptides. mdpi.com For instance, a one-pot, three-enzyme system has been constructed to produce various D-amino acids with yields often exceeding 95% and an enantiomeric excess of over 99%. mdpi.com This system can utilize a transaminase alongside auxiliary enzymes like hydroxyglutarate dehydrogenase and glucose dehydrogenase. mdpi.com

Furthermore, the field of chemoenzymatic synthesis combines the strengths of both chemical and enzymatic approaches. nih.gov This hybrid method often involves the chemical synthesis of a core structure, which is then extended or modified by enzymes. nih.gov Glycosidases and glycosyltransferases are examples of enzymes used to build complex glycan structures, demonstrating the versatility of enzymatic tools in creating diverse analogues. nih.gov

Recent advancements have even paired engineered enzymes with photocatalysts to synthesize noncanonical amino acids with multiple adjacent stereocenters. acs.org By using a rhodamine photocatalyst to generate carbon-centered radicals, which are then incorporated by a PLP-dependent enzyme, scientists can create complex amino acid analogues with high enantioselectivity and diastereoselectivity. acs.org

Cyclization and Other Derivatization Reactions of this compound

Cyclization is a common strategy to enhance the properties of linear peptides by forming a more rigid and often more stable cyclic structure. altabioscience.com This can be achieved through various methods, including head-to-tail, terminus-to-side-chain, and side-chain-to-side-chain cyclizations. altabioscience.com

The thermal treatment of linear dipeptides, such as L-leucyl-L-valine, in the solid phase presents an effective method for synthesizing their cyclic analogues, specifically 2,5-diketopiperazines. researchgate.net This approach is noted for its potential to produce high yields without the need for additional, often costly, reagents. researchgate.net The reaction proceeds by heating the crystalline dipeptide, which initiates a cyclization process. This solid-state reaction is particularly interesting as it occurs within the constraints of the crystal lattice, involving molecules in their zwitterionic form. researchgate.net The process of heating short-chain oligopeptides can not only lead to chemical reactions like cyclization but also initiate self-assembly into organic nanostructures. researchgate.net

The temperature at which these transformations occur is a critical parameter. For instance, studies on diphenylalanine have shown that spontaneous cyclization to form a diketopiperazine occurs upon heating to 125°C. researchgate.net Similarly, the cyclization of glycylglycine (B550881) has been studied to determine its specific temperature range. researchgate.net The efficiency and outcome of thermal treatments can be influenced by factors such as pressure, particle size, and the duration of heat exposure. mdpi.com

Understanding the kinetics of the solid-phase cyclization of L-leucyl-L-valine is crucial for optimizing the production of its cyclic form. Isoconversion kinetics approaches have been employed to develop a kinetic model that describes this process when the dipeptide is heated in its crystalline phase. Through this modeling, key kinetic parameters can be calculated, including the activation energy, the Arrhenius multiplier, and the reaction order.

This kinetic analysis provides valuable insights into the mechanism of the dipeptide cyclization reaction in the solid phase. The data generated from these models can be instrumental in designing more efficient and economically viable methods for producing cyclic dipeptides. For other dipeptides like glycylglycine, kinetic studies have shown that the solid-state cyclization is best described by a rate equation for an autocatalytic reaction. researchgate.net

Kinetic Parameter Description
Activation Energy (Ea) The minimum amount of energy required for the cyclization reaction to occur.
Arrhenius Multiplier (A) The pre-exponential factor, related to the frequency of collisions in the correct orientation.

A critical aspect of synthesizing cyclic dipeptides is ensuring the enantiomeric purity of the final product. During the cyclization of L-leucyl-L-valine, an assessment of the resulting cyclic product's enantiomeric purity is a key step to validate the synthesis method.

Various analytical techniques are available for determining the enantiomeric purity of chiral molecules. High-performance liquid chromatography (HPLC) is a common and accurate method, often utilizing chiral columns or chiral mobile phase modifiers to separate enantiomers before detection. nih.govnih.gov An alternative and powerful approach involves using a circular dichroism (CD) detector in conjunction with an achiral HPLC method. nih.gov This HPLC-UV-CD technique can effectively determine the enantiomeric purity and has been shown to detect an inactive enantiomer at a level of 1% of the total composition. nih.gov

Circular dichroism spectroscopy itself is a valuable tool, as the sign of the CD signal can be used to determine the configuration of the enantiomers present. nih.gov For a more quantitative analysis, calibration curves can be created to determine the enantiomeric excess (ee) of a sample. nih.gov Colorimetric methods using chiral sensors, such as specially designed conjugated polymers, also offer a rapid means for the qualitative and sometimes quantitative analysis of enantiomeric purity. rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
L-leucyl-L-valine
2,5-diketopiperazines
Diphenylalanine
Glycylglycine
D-amino acids
α-keto acids
Pyridoxal-5′-phosphate
Hydroxyglutarate
Glucose
Tryptophan
Serine
Threonine
Rhodamine
Carbon-centered radicals
Glycans
Nucleotide diphosphate (B83284) sugar
CMP-sialic acids

Biological Activities and Mechanistic Investigations of Leucylvaline

Leucylvaline (B12128) Modulation of Cellular Signaling Pathways

The dipeptide this compound has been identified as a bioactive component, particularly within substances like whey protein hydrolysate (WPH), that can modulate key cellular processes. researchgate.netresearchgate.net Research has focused on its role in cellular stress responses and protein synthesis, revealing its capacity to influence critical signaling pathways in skeletal muscle. researchgate.netfoodandnutritionresearch.net These investigations highlight how specific peptides derived from dietary proteins can exert precise biological effects at the molecular level.

Heat Shock Proteins (HSPs) are essential molecular chaperones that protect cells from damage induced by stressors such as exercise, maintaining cellular integrity and function. researchgate.netmdpi.com Studies have shown that the intake of whey protein hydrolysate can enhance the expression of HSPs, and evidence points to the bioactive peptide this compound as a significant contributor to this effect. researchgate.netresearchgate.net

Research using a rat model subjected to acute exercise demonstrated that the administration of this compound significantly increased the expression of both HSP70 and HSP25 in skeletal muscle. researchgate.netresearchgate.net This finding suggests that this compound is a key peptide involved in the WPH-induced stimulation of the heat shock protein response. researchgate.netresearchgate.net In the same study, another dipeptide, Isoleucyl-leucine, was found to increase HSP70 levels but had no effect on HSP25, highlighting the specific action of this compound. researchgate.net

Table 1: Effect of this compound on HSP Expression in Rat Skeletal Muscle

CompoundHSP70 ExpressionHSP25 ExpressionSource
This compound (Leu-Val)IncreasedIncreased researchgate.net
Isoleucyl-leucine (Ile-Leu)IncreasedNo Change researchgate.net

Further investigations into the molecular effects of this compound have revealed its influence on a broader network of signaling proteins. In a study examining the biological responses of rats to various dipeptides after acute exercise, this compound was shown to increase the expression of HSP90. foodandnutritionresearch.net In addition to its effect on heat shock proteins, the same study found that this compound administration also led to the increased expression of the phosphorylated forms of the mammalian target of rapamycin (B549165) (p-mTOR), eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1), and AMP-activated protein kinase (p-AMPK). foodandnutritionresearch.net This indicates that this compound's biological activity extends beyond HSP regulation to encompass key regulators of protein synthesis and cellular energy status.

Table 2: Signaling Molecules Upregulated by this compound in Rats

Signaling MoleculeEffect of this compoundSource
HSP90Increased Expression foodandnutritionresearch.net
p-mTORIncreased Expression foodandnutritionresearch.net
p-4EBP1Increased Expression foodandnutritionresearch.net
p-AMPKIncreased Expression foodandnutritionresearch.net

The synthesis of new proteins in skeletal muscle is a tightly regulated process crucial for growth and repair. The mTOR signaling pathway is a central regulator of this process, integrating signals from nutrients and growth factors. nih.govsochob.cl

The mammalian target of rapamycin (mTOR) is a protein kinase that acts as a master regulator of cell growth and protein synthesis. imrpress.commdpi.com Amino acids, particularly the branched-chain amino acid Leucine (B10760876), are potent activators of the mTOR signaling pathway. nih.govresearchgate.netnih.gov Leucine signals to activate mTOR complex 1 (mTORC1), which then initiates a cascade of events leading to protein synthesis. researchgate.net Research has directly linked the dipeptide this compound to the activation of this pathway, as evidenced by increased expression of the phosphorylated, active form of mTOR (p-mTOR) in rats that were administered the peptide. foodandnutritionresearch.net This suggests that this compound, by providing its constituent amino acid Leucine, effectively stimulates this key anabolic pathway. foodandnutritionresearch.netnih.gov

Once activated, mTORC1 exerts its effects by phosphorylating several downstream targets, two of the most critical being p70 S6 kinase (p70S6K, also known as S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netcellsignal.com The phosphorylation of p70S6K activates it, leading to the translation of a specific class of mRNAs that encode components of the translational machinery. harvard.edu The phosphorylation of 4E-BP1 is an inhibitory event; when hyperphosphorylated by mTOR, 4E-BP1 releases its hold on the translation initiation factor eIF4E. cellsignal.comcellsignal.jp This dissociation allows eIF4E to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation. cellsignal.com Studies have demonstrated that this compound administration increases the expression of phosphorylated 4E-BP1 (p-4EBP1), consistent with the activation of the mTOR pathway. foodandnutritionresearch.net This action facilitates the necessary steps for protein synthesis to occur. foodandnutritionresearch.netcellsignal.com

Table 3: this compound's Role in the mTOR Protein Synthesis Pathway

ComponentRole in PathwayEffect of this compound/LeucineSource
mTORMaster regulator of protein synthesisActivated (Increased p-mTOR) foodandnutritionresearch.netnih.gov
p70 S6 Kinase (S6K1)Downstream target of mTOR; promotes translationActivated via mTOR researchgate.netcellsignal.com
4E-BP1Translational repressor; inhibits eIF4EInhibited via phosphorylation (Increased p-4EBP1) foodandnutritionresearch.netcellsignal.com
eIF4ETranslation initiation factorReleased from 4E-BP1 to initiate translation cellsignal.comcellsignal.jp
Activation of mTOR Signaling Pathway by this compound Components

This compound Effects on Insulin (B600854) Sensitivity and Glucose Metabolism

The dipeptide this compound has been investigated for its potential role in modulating insulin sensitivity and glucose metabolism, key aspects of metabolic health. Research suggests that this compound, along with its constituent amino acids, leucine and valine, can influence cellular processes involved in glucose uptake and utilization.

This compound and its components, particularly leucine, have been shown to influence the translocation of Glucose Transporter Type 4 (GLUT-4) and the synthesis of glycogen (B147801). GLUT-4 is a crucial protein responsible for transporting glucose from the bloodstream into muscle and fat cells, a process stimulated by insulin. nih.gov

Studies have demonstrated that leucine can induce the movement of GLUT-4 to the plasma membrane in skeletal muscle cells. nih.gov This translocation is a critical step in facilitating glucose uptake. The activation of this process can occur even in the absence of insulin, suggesting an independent mechanism of action. nih.gov Furthermore, leucine has been observed to increase the activity of glycogen synthase, an enzyme responsible for converting glucose into glycogen for storage in muscle and liver cells. nih.gov

Whey protein hydrolysates, which contain dipeptides like this compound, have been associated with increased translocation of GLUT-4 to the plasma membrane. researchgate.net Some studies also suggest that certain dipeptides can promote an increase in glycogen content. researchgate.net

The mechanism behind these effects is linked to the activation of signaling pathways within the cell. The Akt signaling pathway, for instance, is essential for both GLUT-4 translocation and glycogen synthase activity. researchgate.net

Insulin resistance in adipocytes, or fat cells, is a hallmark of metabolic dysfunction and is closely linked to obesity and type 2 diabetes. mdpi.comnih.gov Research has explored the potential of branched-chain amino acids (BCAAs), including leucine and valine, and their metabolites in influencing adipocyte function and insulin sensitivity.

While high levels of BCAAs have been associated with insulin resistance, some studies suggest that specific amino acids or their derivatives might have beneficial effects. mdpi.comnih.gov For example, leucine has been shown in some contexts to improve glucose tolerance and reduce adiposity by increasing energy expenditure. mdpi.com Conversely, other research indicates that a metabolite of valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), can promote lipid accumulation in muscle and contribute to insulin resistance. frontiersin.orgdovepress.com

The complex interplay of these amino acids and their metabolites within adipose tissue is an active area of investigation. Adipocytes have the capacity to take up and metabolize BCAAs, and this process is linked to adipocyte differentiation and lipid storage. frontierspartnerships.org Dysregulation of BCAA metabolism in adipose tissue has been implicated in the development of insulin resistance. nih.gov

Table 1: Effects of this compound and its Components on Glucose Metabolism

Compound/Component Effect Mechanism Reference
Leucine Promotes GLUT-4 translocation Induces movement of GLUT-4 to the plasma membrane in skeletal muscle cells. nih.gov
Leucine Increases glycogen synthase activity Enhances the conversion of glucose into glycogen for storage. nih.gov
Whey Protein Hydrolysate (containing this compound) Increases GLUT-4 translocation Facilitates the movement of GLUT-4 to the cell surface. researchgate.net
Valine metabolite (3-HIB) May contribute to insulin resistance Promotes lipid accumulation in muscle. frontiersin.orgdovepress.com
Impact on GLUT-4 Translocation and Glycogen Content

Antioxidant and Anti-inflammatory Properties of this compound

This compound and its constituent amino acids, as well as related derivatives, have demonstrated antioxidant and anti-inflammatory properties in various studies. These activities are crucial for cellular protection against oxidative stress and for modulating inflammatory responses.

Free radicals are highly reactive molecules that can cause damage to cells, contributing to various diseases and the aging process. biorxiv.org The components of this compound, particularly the hydrophobic amino acids leucine and valine, possess the ability to scavenge these harmful free radicals. nih.gov This is achieved by donating electrons to neutralize the radicals. nih.gov

Peptides rich in hydrophobic amino acids have been shown to exhibit significant free radical scavenging activity. nih.gov Studies on various plant-derived and whey protein peptides have highlighted their capacity to neutralize different types of free radicals, including those generated during lipid peroxidation. researchgate.netnih.gov

The antioxidant potential of these components is a key aspect of their protective effects within the body.

Beyond direct radical scavenging, this compound has been found to enhance the body's own antioxidant defense systems. Research indicates that this compound can increase and restore the expression of components of the antioxidant system. researchgate.net This includes enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which play a vital role in neutralizing reactive oxygen species. biorxiv.orgscirp.org

Studies have shown that supplementation with leucine and valine can influence the levels of these antioxidant enzymes. scirp.orgnih.gov For example, in some models, these amino acids have been shown to decrease serum levels of SOD and GPx, which can be indicative of a reduced oxidative burden. scirp.org Furthermore, pre-treatment with salicylic (B10762653) acid in plants led to an increased content of essential amino acids, including valine and leucine, and enhanced the activity of antioxidant enzymes like ascorbate (B8700270) peroxidase (APX) and glutathione reductase (GR). mdpi.com

By bolstering the endogenous antioxidant network, this compound contributes to a more robust defense against oxidative stress. e3s-conferences.org

Inflammation is a natural biological response, but chronic inflammation can lead to various diseases. Derivatives of the amino acids that constitute this compound have been shown to possess anti-inflammatory properties. For instance, a leucine derivative, NPC-15669, has demonstrated anti-inflammatory activity by inhibiting the proliferation of human aortic smooth muscle cells. nih.gov

Other studies have explored the anti-inflammatory potential of various amino acid derivatives. Butyrate derivatives, for example, have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like TNF-α. mdpi.com Similarly, certain xanthone (B1684191) derivatives conjugated with amino acids have shown the ability to significantly decrease the levels of the pro-inflammatory cytokine IL-6. mdpi.com Hydroxycinnamic acid derivatives have also been reported to have anti-inflammatory properties by inhibiting the activation of NF-κB, a key regulator of inflammation. nih.gov

These findings suggest that derivatives related to the components of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits.

Table 2: Antioxidant and Anti-inflammatory Research Findings

Compound/Derivative Observed Effect Mechanism of Action Reference
Leucine and Valine Free radical scavenging Donation of electrons to neutralize free radicals. nih.gov
This compound Upregulation of antioxidant system Increases expression of antioxidant enzymes like SOD and GPx. researchgate.net
Leucine Derivative (NPC-15669) Anti-inflammatory Inhibits proliferation of human aortic smooth muscle cells. nih.gov
Butyrate Derivatives Anti-inflammatory Reduces production of pro-inflammatory cytokines (e.g., TNF-α). mdpi.com
Xanthone Derivatives (conjugated with amino acids) Anti-inflammatory Decreases levels of pro-inflammatory cytokine IL-6. mdpi.com
Hydroxycinnamic Acid Derivatives Anti-inflammatory Inhibits NF-κB activation. nih.gov

Upregulation of Antioxidant System Components by this compound

Antimicrobial and Antimalarial Activities of this compound and Analogues

The dipeptide this compound and its derivatives have emerged as molecules of interest in the search for new antimicrobial and antimalarial agents. frontiersin.orgnih.govnih.gov Facing the global challenge of increasing drug resistance, researchers are exploring novel compounds, including small peptides, for their potential to combat pathogenic microorganisms. frontiersin.orgnih.govnih.gov

Inhibition of Bacterial Growth by this compound Derivatives

Synthetic derivatives of the leucyl-valine dipeptide have demonstrated notable antibacterial properties. frontiersin.orgnih.govnih.gov A study focused on newly synthesized leucyl-valine based dipeptide-carboxamide derivatives revealed their potential to inhibit the growth of various bacterial strains. frontiersin.org The synthesis of these compounds often involves the condensation of substituted benzenesulphonamoyl pentanamides with carboxamide derivatives. frontiersin.orgnih.gov

The in vitro antimicrobial activity of these derivatives was evaluated against a panel of bacteria, including both Gram-positive and Gram-negative species. frontiersin.orgnih.govnih.gov The results indicated that specific derivatives exhibited significant inhibitory effects, in some cases comparable to standard antibiotic drugs. frontiersin.org For instance, certain compounds were found to be particularly potent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. frontiersin.orgnih.govnih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, were determined to quantify their efficacy. frontiersin.orgnih.govnih.gov

Below is a table summarizing the antimicrobial activity of selected this compound derivatives against various bacterial and fungal strains.

Compound/DrugS. aureus (MIC in M)B. subtilis (MIC in M)E. coli (MIC in M)S. typhi (MIC in M)C. albicans (MIC in M)A. niger (MIC in M)
Compound 8a 1.2 x 10⁻³6.0 x 10⁻³-Active1.2 x 10⁻³-
Compound 8b 1.1 x 10⁻³5.7 x 10⁻⁴9.5 x 10⁻⁴Active-1.3 x 10⁻⁴
Compound 8c ----1.3 x 10⁻³-
Compound 8d ---Active--
Compound 8h ----1.3 x 10⁻³-
Compound 8j -6.5 x 10⁻⁴----
Standard Drug 9.1 x 10⁻⁴9.1 x 10⁻⁴----
Data sourced from a study on Leu-Val based dipeptide derivatives. frontiersin.orgnih.gov

Antimalarial Potential of this compound-Based Compounds

The quest for novel antimalarial drugs has led to the investigation of dipeptide analogues as potential therapeutic agents. capes.gov.bracs.orgresearchgate.net The M17 leucine aminopeptidase (B13392206) of Plasmodium falciparum (PfLAP), a crucial enzyme in the terminal stages of hemoglobin digestion by the malaria parasite, has been identified as a promising drug target. capes.gov.bracs.orgresearchgate.net

Research has shown that phosphinate dipeptide analogues can act as potent inhibitors of PfLAP. capes.gov.bracs.org In one study, several of these analogues were screened for their inhibitory activity, leading to the discovery of compounds with greater efficacy than bestatin, a known natural inhibitor of this enzyme. capes.gov.bracs.orgresearchgate.net These novel compounds demonstrated fast, tight-binding inhibition of the enzyme. capes.gov.bracs.org

Furthermore, these this compound-based compounds have shown the ability to inhibit the growth of P. falciparum in vitro, including chloroquine-resistant strains. capes.gov.bracs.orgresearchgate.net One particular phosphinate dipeptide analogue, compound 4 (hPheP[CH2]Phe), not only showed in vitro activity but also significantly reduced the parasite burden in a mouse model of malaria caused by Plasmodium chabaudi chabaudi. capes.gov.bracs.orgresearchgate.net In vivo studies revealed that this compound could reduce the parasite load by as much as 92%. capes.gov.brresearchgate.net These findings underscore the potential of targeting PfLAP with this compound-based inhibitors as a viable strategy for developing new antimalarial drugs. capes.gov.bracs.orgresearchgate.net

In a separate study, newly synthesized Leu-Val based dipeptide derivatives were also tested for their antimalarial properties. frontiersin.org The most active of these compounds demonstrated a significant percentage of parasite inhibition in vivo, comparable to the effects of the standard drug Artemisinin. nih.gov

CompoundTarget OrganismIn Vitro Activity (IC₅₀)In Vivo Activity (% Parasite Reduction)
Compound 4 (hPheP[CH₂]Phe) P. falciparum (Dd2 clone)20-40 μM92% (P. chabaudi chabaudi)
Compound 5 (hPheP[CH₂]Tyr) P. falciparum (Dd2 clone)12-23 μMNot Reported
Bestatin P. falciparum-Some activity
Compound 8j P. berghei-61.90%
Artemisinin P. berghei-67%
Data compiled from studies on phosphinate dipeptide analogues and Leu-Val based dipeptide derivatives. frontiersin.orgcapes.gov.bracs.orgresearchgate.net

Biofilm Inhibitory Effects of Small Peptides including this compound

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are a significant cause of persistent infections due to their high resistance to conventional antibiotics. asm.orgasm.org Small synthetic peptides are being explored as a novel approach to combat these resilient structures. asm.org These peptides can inhibit the formation of biofilms and even eradicate established ones. asm.org

While direct studies focusing solely on this compound's biofilm inhibitory effects are limited, the broader class of small peptides, including dipeptides, has shown promise in this area. asm.orgnih.gov For example, a study on various dipeptide nanotubes demonstrated that some, like diphenylalanine (L-Phe-L-Phe), can inhibit biofilm formation. nih.gov The mechanism is thought to involve the adhesion of these peptide structures to the cell surface, which prevents bacteria from attaching and forming a biofilm. nih.gov

Research into other small cationic peptides has revealed that they can prevent biofilm formation by various pathogens, including Pseudomonas aeruginosa, at concentrations well below those that inhibit bacterial growth. asm.org These peptides can act by interfering with bacterial motility and suppressing the expression of genes involved in biofilm development. asm.org The study of Leucyl-valine has been noted as important for understanding the biological effects of amino acid-based drug structures, which includes their potential as antimicrobial and biofilm inhibitory agents. researchgate.netresearchgate.netdergipark.org.tr

Other Potential Biological Functions of this compound

Beyond its antimicrobial and antimalarial potential, this compound has been investigated for its roles in other physiological processes, notably lipid metabolism and immune modulation. researchgate.netrsc.org

Effects on Lipid Metabolism

Studies have indicated that the dipeptide Leucyl-valine can influence lipid metabolism. researchgate.net Research on rats demonstrated that the administration of Leucyl-valine, along with other dipeptides, led to a reduction in cholesterol and triacylglycerol levels. researchgate.net This effect was associated with an enhanced expression of lipase (B570770), an enzyme crucial for the breakdown of fats. researchgate.net

The constituent amino acids of this compound, leucine and valine, have also been studied for their individual effects on lipid profiles. rsc.orgmdpi.com Both leucine and valine have been shown to lower plasma triglycerides, total cholesterol, and LDL-cholesterol, suggesting a positive impact on lipid balance. mdpi.com Some studies suggest that valine may act more rapidly in this regard than leucine. mdpi.com However, the effects of branched-chain amino acids (BCAAs) like leucine and valine on lipid metabolism can be complex, with some research indicating contradictory results. mdpi.comnih.gov While some studies highlight their benefits in lowering lipid parameters, others have raised concerns about potential increases in cardiovascular risk. mdpi.comnih.gov

A study in a finishing pig model showed that both leucine and valine supplementation decreased serum and hepatic lipid accumulation. rsc.org This was linked to the downregulation of various lipid species in the liver and alterations in fatty acid composition in adipose tissues, favoring an increase in monounsaturated and polyunsaturated fatty acids over saturated ones. rsc.org

Compound/SupplementAnimal ModelKey Findings on Lipid Metabolism
Leucyl-valine RatsReduced cholesterol and triacylglycerol levels; Enhanced lipase expression. researchgate.net
Leucine RatsReduced serum total cholesterol. nih.gov
Valine and Leucine RatsLowered plasma triglycerides, total cholesterol, and LDL-cholesterol. mdpi.com
Leucine and Valine Finishing PigsDecreased serum and hepatic lipid accumulation; Increased unsaturated fatty acids in adipose tissue. rsc.org

Impact on Immune Modulation

The immune system can also be influenced by the presence of dipeptides like this compound. researchgate.net Research has shown that various dipeptides can play a role in modulating the immune response. google.comfoodandnutritionresearch.netresearchgate.net For instance, certain dipeptides have been found to enhance mucosal immunity, thereby reducing the risk of infections from various pathogens. google.com

In the context of exercise-induced stress, which can sometimes suppress the immune system, specific dipeptides have shown beneficial effects. foodandnutritionresearch.netresearchgate.net While the dipeptide Isoleucyl-leucine was noted for its ability to attenuate immunosuppression, Leucyl-valine was found to inhibit the expression of NF-kB, a key regulator of inflammatory responses. researchgate.netfoodandnutritionresearch.netresearchgate.net This suggests a potential anti-inflammatory role for this compound.

The broader category of dipeptides has been recognized for its immunomodulatory capabilities. google.com For example, muramyl dipeptide (MDP), a component of bacterial cell walls, is a well-known immunomodulator that can trigger innate immune responses against infections. frontiersin.orgnih.gov This highlights the general capacity of small peptide structures to interact with and influence the immune system.

Metabolism and Catabolic Pathways of Leucylvaline

Enzymatic Hydrolysis of Leucylvaline (B12128)

Dietary proteins are initially broken down into smaller peptides and free amino acids by proteases and peptidases in the gastrointestinal tract. Dipeptides such as this compound can be absorbed into intestinal cells (enterocytes) where they are hydrolyzed by cytosolic peptidases into free amino acids. The peptide bond linking leucine (B10760876) and valine is susceptible to cleavage by specific enzymes.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides. Leucine aminopeptidases (EC 3.4.11.1), in particular, show a preference for hydrolyzing peptide bonds where the N-terminal amino acid is leucine. These zinc-containing enzymes can release an N-terminal leucine, effectively breaking the leucyl-valine bond to yield free L-leucine and L-valine. Other peptidases, such as neutral endopeptidase (NEP), are also capable of hydrolyzing peptide bonds adjacent to hydrophobic amino acids like leucine and valine. Studies on dipeptide-based peritoneal dialysis solutions have shown that this compound is hydrolyzed, though the rate of hydrolysis in the peritoneal cavity is slower than its transport across the membrane.

Integration of this compound Components into Branched-Chain Amino Acid (BCAA) Degradation Pathways

Once hydrolyzed, the liberated leucine and valine are transported into various tissues, with skeletal muscle being the primary site for BCAA catabolism, accounting for approximately 59% of whole-body BCAA oxidation. The catabolic pathways for all three BCAAs (leucine, isoleucine, and valine) share the first two enzymatic steps before diverging into separate, specific pathways.

The initial, reversible step in the catabolism of both leucine and valine is transamination, catalyzed by the enzyme branched-chain aminotransferase (BCAT). This reaction involves the transfer of the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the respective branched-chain α-ketoacid (BCKA).

Leucine is converted to α-ketoisocaproate (KIC) .

Valine is converted to α-ketoisovalerate (KIV) .

Skeletal muscle has high BCAT activity, which explains its significant role in the initial phase of BCAA degradation.

The second step is the irreversible oxidative decarboxylation of the BCKAs formed during transamination. This reaction is catalyzed by the mitochondrial branched-chain ketoacid dehydrogenase (BCKD) complex. The BCKD complex is a key regulatory point in BCAA catabolism. It converts the BCKAs into their corresponding acyl-CoA derivatives:

α-ketoisocaproate (from leucine) is converted to isovaleryl-CoA .

α-ketoisovalerate (from valine) is converted to isobutyryl-CoA .

The activity of the BCKD complex is tightly regulated; for instance, its activity is increased by an excess of leucine, which can accelerate the degradation of other BCAAs like valine.

Role of Branched-Chain Aminotransferase

Metabolic Fate of Leucine and Valine from this compound Breakdown

Following the action of the BCKD complex, the metabolic pathways for leucine and valine diverge completely, leading to different end products.

Leucine's Fate (Ketogenic): The breakdown of isovaleryl-CoA proceeds through several steps to ultimately yield acetyl-CoA and acetoacetate . Because both of these products are ketone bodies or their precursors, leucine is classified as an exclusively ketogenic amino acid. The acetyl-CoA can then enter the TCA cycle for energy production or be used for fatty acid and sterol synthesis.

Valine's Fate (Glucogenic): The catabolism of isobutyryl-CoA involves a series of enzymatic reactions, including hydration, dehydrogenation, and hydrolysis, to eventually produce propionyl-CoA . Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA . Since succinyl-CoA is an intermediate of the TCA cycle and can be converted to glucose through gluconeogenesis, valine is classified as a glucogenic amino acid.

The distinct fates of these two amino acids highlight the diverse metabolic roles they play, from energy production to providing precursors for glucose synthesis.

Table 1: Tissue-Specific Contribution to BCAA Oxidation

This table shows the relative contribution of different tissues to the oxidation of branched-chain amino acids in the whole body.

TissueContribution to BCAA Oxidation (%)
Skeletal Muscle59%
Brown Adipose Tissue19%
Liver8%
Kidneys5%
Heart4%
Other Tissues5%

Data sourced from studies on whole-body BCAA oxidation.

Table 2: Key Enzymes in the Initial Catabolism of Leucine and Valine

This table outlines the primary enzymes and their functions in the shared initial steps of leucine and valine degradation.

EnzymeAbbreviationFunctionSubstrate (from Leucine)Product (from Leucine)Substrate (from Valine)Product (from Valine)
Branched-Chain AminotransferaseBCATTransfers amino group to α-ketoglutarateLeucineα-Ketoisocaproate (KIC)Valineα-Ketoisovalerate (KIV)
Branched-Chain Ketoacid Dehydrogenase ComplexBCKDIrreversible oxidative decarboxylationα-Ketoisocaproate (KIC)Isovaleryl-CoAα-Ketoisovalerate (KIV)Isobutyryl-CoA

Information compiled from reviews on BCAA metabolic pathways.

Influence of Dietary Factors on this compound Metabolism

The metabolism of this compound is intrinsically linked to the metabolism of its constituent amino acids, which is significantly influenced by dietary factors, particularly the intake of protein and the balance of other amino acids.

The availability of dietary protein directly impacts amino acid oxidation rates. In a state of adequate protein intake, an excess of a specific amino acid, such as leucine, leads to an increase in its own oxidation. This can also affect the metabolism of other BCAAs. Research has shown that feeding rats a diet with an excess of leucine (5%) rapidly increases the oxidation of valine and depresses the plasma concentrations of both valine and its corresponding ketoacid, α-ketoisovalerate. This effect is mediated, at least in part, by a more than two-fold increase in the activity of the hepatic BCKD complex.

Conversely, an excess of dietary isoleucine does not appear to have the same stimulatory effect on valine oxidation. The amount and type of dietary protein can therefore create a competitive environment for the transport and catabolism of BCAAs, meaning the metabolic processing of the leucine and valine from this compound hydrolysis is dependent on the broader dietary context.

Interactions of Leucylvaline in Biological Systems

Leucylvaline (B12128) Interactions with Enzymes and Receptors

This compound's engagement with enzymes and receptors is a key aspect of its biological function, influencing everything from blood pressure regulation to cellular stress responses.

This compound interacts with several key enzymes, acting as both a substrate for cleavage and a modulator of activity.

One of the most well-defined interactions is with renin , a critical enzyme in the renin-angiotensin system which regulates blood pressure. Renin, an aspartic protease, specifically cleaves the peptide bond between a leucine (B10760876) and a valine residue in its substrate, angiotensinogen (B3276523). physiology.orgwikipedia.org This cleavage is the rate-limiting step in the production of angiotensin I, making the leucyl-valine sequence essential for the enzyme's function. wikipedia.org Consequently, synthetic molecules that mimic this Leucyl-Valine structure have been developed as potent inhibitors of human renin. nih.gov

In addition to being a direct substrate, this compound has been shown to modulate the expression and activity of other crucial intracellular proteins. Research in rat models has demonstrated that the Leucyl-Valine (Leu-Val) dipeptide can significantly influence the cellular stress response. researchgate.net Specifically, administration of Leu-Val was found to increase the expression of Heat Shock Protein 70 (HSP70) and Heat Shock Protein 25 (HSP25) in skeletal muscle following exercise. researchgate.net Heat shock proteins are molecular chaperones that are vital for maintaining protein homeostasis and protecting cells from damage. nih.gov Further studies have indicated that Leucyl-Valine may also upregulate HSP90 and modulate key proteins in the mTOR signaling pathway , such as the phosphorylated forms of the eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1) and the mechanistic target of rapamycin (B549165) itself (p-mTOR). nih.govmedchemexpress.com

Table 1: Research Findings on this compound's Interaction with Enzymes and Signaling Proteins
Interacting Protein/EnzymeNature of InteractionObserved EffectSystem StudiedReference
ReninSubstrate Binding/Cleavage SiteCleavage of the leucyl-valine bond in angiotensinogen is the rate-limiting step in the renin-angiotensin system.Human physiology.orgwikipedia.org
HSP70Expression ModulationIncreased muscle expression.Rat (Skeletal Muscle) researchgate.net
HSP25Expression ModulationIncreased muscle expression.Rat (Skeletal Muscle) researchgate.net
Dihydrofolate Reductase (DHFR)Expression ModulationRestored expression levels post-exercise.Rat (Skeletal Muscle) researchgate.net
mTOR Signaling Pathway Proteins (e.g., p-mTOR, p-4EBP1)ModulationThe individual amino acid leucine is a known activator of the mTOR pathway; the dipeptide's effects suggest similar modulation.General/Human nih.govmedchemexpress.com

Direct evidence for this compound binding to a specific cell surface receptor is limited in current scientific literature. However, the observed downstream effects, such as the modulation of the mTOR pathway, strongly suggest that this compound initiates a signaling cascade upon entering the cell. nih.govfrontiersin.org The mTOR pathway is a central regulator of cell growth and proliferation and is typically activated by growth factors and nutrients, often through receptor-mediated events. medchemexpress.commdpi.com The activation of mTOR signaling components following this compound administration implies an upstream event that could involve a yet-unidentified receptor or a transporter that subsequently triggers intracellular signaling.

Enzyme Binding and Modulation

Role of this compound in Protein-Protein Interactions

The this compound sequence motif is a critical component in mediating specific protein-protein interactions. A prominent example is its role in the interaction between the Fas receptor (Fas) , a member of the tumor necrosis factor receptor superfamily that induces apoptosis, and the Fas-associated phosphatase-1 (FAP-1) . nih.govnih.gov

FAP-1 is a protein tyrosine phosphatase that binds to the C-terminal region of the Fas receptor, an interaction that can inhibit Fas-mediated apoptosis. nih.gov Detailed molecular studies have revealed that the final three amino acids at the C-terminus of the human Fas receptor, Seryl-Leucyl-Valine (SLV) , are both necessary and sufficient for this interaction. nih.gov The Leucyl-Valine dipeptide within this tripeptide motif plays a crucial role in binding to a specific PDZ domain within the FAP-1 protein. nih.gov This demonstrates that the this compound sequence can serve as a specific recognition motif for building larger protein complexes and modulating critical cellular pathways like apoptosis.

Table 2: Role of the Leucyl-Valine Motif in Protein-Protein Interactions
Interacting ProteinsBinding MotifFunctional ConsequenceSignificanceReference
Fas Receptor (Fas) and Fas-associated phosphatase-1 (FAP-1)The C-terminal tripeptide Ser-Leu-Val (SLV) of FasThe SLV motif binds to a PDZ domain of FAP-1, mediating the association between the two proteins.This interaction can inhibit Fas-induced apoptosis. A synthetic tripeptide (Ac-SLV) can block this interaction and promote apoptosis. nih.govnih.gov

Membrane Interactions and Permeability of this compound

The ability of this compound to cross cellular membranes is fundamental to its biological activity. While specific experimental data on the permeability of the this compound dipeptide itself is not extensively documented, general principles of peptide and amino acid transport provide insight.

The permeability of small molecules across the lipid bilayer of a cell membrane is influenced by factors such as size, charge, and hydrophobicity. frontiersin.org this compound is composed of two amino acids, leucine and valine, both of which possess hydrophobic, aliphatic side chains. This inherent hydrophobicity may facilitate some degree of interaction with the lipid membrane. However, the molecule also contains a polar peptide backbone with a charged amino group and a carboxyl group, which would hinder passive diffusion.

Studies on lysosomal membranes have shown that dipeptides can pass through more rapidly than their constituent amino acids, suggesting the existence of specific transport mechanisms. core.ac.uk For instance, glycylglycine (B550881) was observed to enter lysosomes more quickly than valine alone. core.ac.uk It is likely that this compound utilizes one of the several known peptide transporters (such as PEPT1 or PEPT2) for efficient entry into cells, a common mechanism for di- and tripeptides. The efficiency of this transport can be cell-type dependent and is crucial for the bioavailability of the dipeptide to exert its intracellular effects. researchgate.netnih.gov

Analytical Methodologies for Leucylvaline Research

Chromatographic Techniques for Leucylvaline (B12128) Analysis

Chromatographic techniques are fundamental in the separation and analysis of this compound and related compounds. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acids and peptides, including this compound. bevital.no It offers high sensitivity and resolution, making it a suitable alternative to traditional ion-exchange chromatography. bevital.no For the analysis of amino acids in physiological samples, several precautions are necessary to ensure reliable data, including proper sample collection, centrifugation, storage, and deproteinization methods. bevital.no

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for amino acid analysis. In this technique, a nonpolar stationary phase, such as C18, is used with a polar mobile phase. biorxiv.orgscielo.br The separation of underivatized amino acids can be challenging due to their polar and zwitterionic nature, often resulting in low UV absorbance. nih.gov To overcome this, pre- or post-column derivatization is frequently used to enhance detection by UV or fluorescence detectors. nih.gov Common derivatizing agents include o-phthaldialdehyde (OPA), phenylisothiocyanate (PITC), and others. bevital.nonih.govresearchgate.net

However, methods for the simultaneous determination of multiple underivatized amino acids by HPLC-UV have been developed. nih.gov For instance, a gradient elution using a phosphate (B84403) buffer and acetonitrile (B52724) on a C18 column has been shown to separate ten amino acids within 25 minutes. nih.gov The identity of the dipeptide leucyl-L-valine has been confirmed using HPLC analysis. prepchem.com

In a study analyzing the chemical composition of fresh and black ginseng, HPLC-MS was used to identify various compounds, including this compound. nih.gov The chromatographic conditions for this analysis are detailed in the table below.

ParameterValue
Mobile Phase A 0.1% formic acid aqueous solution
Mobile Phase B Acetonitrile
Column Temperature 30°C
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Autosampler Temperature 4°C
Table 1: HPLC-MS Conditions for this compound Analysis in Ginseng nih.gov

The elution gradient for the separation was as follows:

0–2 min, 5% B

2–6 min, 5%–30% B

6–7 min, 30% B

7–12 min, 30%–78% B

12–14 min, 78% B

14–17 min, 78%–95% B

17–20 min, 95% B

20–21 min, 95%–5% B

21–25 min, 5% B nih.gov

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions. It is widely used for the identification and quantification of molecules, including peptides like this compound.

This compound Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), precursor ions are fragmented, and the resulting product ions are analyzed to provide structural information. The fragmentation pattern of a molecule is characteristic and can be used for its identification.

When analyzing dipeptides like leucyl-valine, the fragmentation depends on which amino acid's amino or carboxylic group is involved in the peptide bond. biorxiv.orgresearchgate.net In a study on esterified bile acids, the fragmentation of leucyl-valine was examined. It was observed that the valine in the dipeptide, where its amino group is used for the peptide bond, releases fragments corresponding to valine and the loss of a water molecule (H₂O). biorxiv.orgresearchgate.net

This fragmentation behavior was compared to that of amides and esters of amino acids. Amides typically show a characteristic MS/MS fragment related to the loss of water (-18 Da) from the amino acid in positive polarity. biorxiv.orgresearchgate.net In contrast, esters exhibit a fragment corresponding to the loss of water plus carbon monoxide (-46 Da). biorxiv.orgresearchgate.net This difference allows for the discrimination between amide and ester linkages. biorxiv.orgresearchgate.net

Quantitative Analysis of this compound in Biological Samples

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantitative analysis of amino acids and their derivatives in complex biological matrices. nih.govresearchgate.netnih.gov This technique is essential for various applications, from clinical diagnostics to biomedical research. nih.govmdpi.com

LC-MS/MS methods offer advantages over traditional techniques by providing rapid and specific detection. nih.gov For quantitative analysis, multiple reaction monitoring (MRM) is often employed. In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, enhancing selectivity and sensitivity. nih.govscielo.br

For the analysis of branched-chain amino acids (BCAAs), including leucine (B10760876) and valine, in plasma, an LC-MS/MS method has been developed that requires only a small sample volume and involves a simple protein precipitation step. nih.gov The table below shows the parent-to-daughter ion transitions monitored for BCAAs and their stable isotope-labeled internal standards.

AnalyteParent Ion (m/z)Daughter Ion (m/z)
Leucine, Isoleucine, Alloisoleucine132.286.4
Valine118.272.4
Leucine(¹³C₆;¹⁵N), Isoleucine(¹³C₆;¹⁵N)139.292.4
Valine(¹³C₅;¹⁵N)124.277.4
Table 2: MRM Transitions for BCAA Analysis by LC-MS/MS nih.gov

In a study involving the analysis of amino acids in dried blood spots for the diagnosis of Maple Syrup Urine Disease (MSUD), LC-MS/MS was used to quantify leucine, isoleucine, alloisoleucine, and valine. scielo.br The MS/MS detector was operated in positive electrospray ionization mode. scielo.br

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)
Source Temperature 550 °C
Source Voltage 3500 V
Monitoring Mode Multiple Reaction Monitoring (MRM)
Table 3: Mass Spectrometry Conditions for BCAA Analysis in Dried Blood Spots scielo.br

Spectroscopic Methods for this compound Analysis

Spectroscopic methods are used to study the interaction between matter and electromagnetic radiation. These techniques can provide information about the structure and concentration of molecules.

For proteins and peptides, ultraviolet-visible (UV-Vis) spectroscopy is a common method for determining concentration by measuring the absorbance of ultraviolet radiation. absbio.com The peptide bond itself has a weak absorption between 210 and 220 nm. researchgate.net

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy are vibrational spectroscopic techniques that can be used to determine the secondary structure of proteins by analyzing the frequencies of amide bands. researchgate.netwisc.edu These methods provide complementary information about the vibrating chemical bonds within a molecule. wisc.edu The presence of various functional groups in a sample can be confirmed using FTIR spectroscopy. researchgate.net

Development of Biosensing Technologies for this compound

The detection and quantification of specific dipeptides like this compound in complex matrices necessitate the development of sensitive and selective analytical technologies. Biosensing technologies, which integrate a biological recognition element with a physical transducer, offer a promising avenue for rapid and specific analysis. Research into biosensors for amino acids provides a foundational framework for creating systems tailored to dipeptides.

Enzyme-Based Detection Systems for this compound

Enzyme-based biosensors are analytical devices that utilize the high specificity of an enzyme's catalytic activity for the detection of a target analyte. nih.govmdpi.com These systems typically involve immobilizing an enzyme onto a transducer, which converts the biochemical reaction into a measurable signal (e.g., electrochemical, optical, or piezoelectric). mdpi.com For the detection of amino acids, enzymes such as L-amino acid oxidase are often employed, which catalyze the oxidation of the target amino acid, producing hydrogen peroxide that can be measured. nih.gov

While specific enzyme-based systems for the direct detection of this compound are not extensively documented, the principles can be adapted. A hypothetical system could employ a specific dipeptidase that selectively hydrolyzes the peptide bond between leucine and valine. The subsequent detection would then focus on one of the released amino acids, leucine or valine, using an appropriate enzyme like leucyl-tRNA synthetase or valyl-tRNA synthetase. nih.gov These aminoacyl-tRNA synthetases (aaRSs) have demonstrated high selectivity for their corresponding amino acids, making them excellent recognition elements. nih.gov

Another approach involves the use of enzyme immunoassays (EIA) or enzyme-linked immunosorbent assays (ELISA), which are highly sensitive and specific. unife.it In a sandwich ELISA format, a capture antibody specific to this compound would be immobilized on a surface. The sample containing the dipeptide is then introduced, followed by a second, enzyme-labeled detection antibody that also binds to the this compound. unife.it The enzyme's reaction with a substrate produces a detectable signal proportional to the amount of the dipeptide.

Table 1: Overview of Potential Enzyme-Based Biosensor Transducers

Transducer Type Operating Principle Potential Application for this compound
Electrochemical Measures changes in electrical properties (current, potential) resulting from the enzymatic reaction (e.g., H₂O₂ production). nih.gov A peptidase/oxidase bienzymatic system could be immobilized on an electrode to detect the products of this compound breakdown.
Optical Detects changes in optical properties like absorbance, fluorescence, or chemiluminescence. mdpi.com A colorimetric reaction following enzymatic activity, such as the use of Trinder's reagent with a peroxidase-coupled reaction, could be measured. nih.gov

| Piezoelectric | Measures changes in mass on the surface of a quartz crystal microbalance (QCM) as the analyte binds to immobilized enzymes. mdpi.com | Immobilized peptidases or antibodies could capture this compound, and the mass change would be detected. |

Paper-Based Analytical Devices for this compound Detection

Paper-based analytical devices (PADs) have emerged as powerful platforms for low-cost, portable, and user-friendly point-of-need testing. nih.gov These devices use paper, such as chromatography or filter paper, as a substrate to perform chemical or biochemical assays. nih.govresearchgate.net Microfluidic PADs (µPADs) use patterned hydrophobic barriers on the paper to create defined channels and reaction zones, enabling complex, multi-step analyses on a small, disposable chip. researchgate.net

The development of PADs for individual amino acids like leucine and valine provides a direct blueprint for potential this compound detection systems. nih.gov In one study, aminoacyl-tRNA synthetases (aaRSs) were used as the recognition element for leucine and valine on a paper-based device. The enzymatic reaction was followed by a colorimetric reaction using Trinder's reagent, allowing for visual or camera-based quantification. nih.gov The analysis was completed within 15 minutes. nih.gov

A similar PAD for this compound could be designed. It might involve an initial reaction zone containing a specific peptidase to cleave this compound into its constituent amino acids. The sample would then flow into a subsequent detection zone containing the aaRS enzyme for either leucine or valine, along with the necessary colorimetric reagents. nih.gov The fabrication of such devices can be achieved through simple methods like craft-cutting and lamination, making them mechanically sturdy and suitable for mass production. rsc.org

Table 2: Performance of Amino Acid Detection on Paper-Based Analytical Devices This table presents data for the constituent amino acids of this compound as a proxy for potential device performance.

Analyte Method Linear Range (µM) Limit of Detection (LOD) (µM) Source
Leucine aaRS with Colorimetric Detection (Microplate) 2 - 50 7.6 nih.gov
Valine aaRS with Colorimetric Detection (Microplate) 2 - 75 18.5 nih.gov
Leucine aaRS on PAD 9 - 80 3.1 nih.gov

| Valine | aaRS on PAD | 7 - 80 | 2.2 | nih.gov |

Sample Preparation and Matrix Effects in this compound Analysis

The accurate quantification of this compound, particularly in complex biological matrices like plasma, tissue, or food samples, is critically dependent on effective sample preparation. chromatographyonline.comcreative-proteomics.com Biological samples contain a multitude of endogenous compounds (e.g., proteins, phospholipids (B1166683), metabolites) that can interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.comnih.gov

Matrix effects can significantly impede the accuracy and reliability of analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov These effects typically manifest as either ion suppression or enhancement, where co-eluting matrix components alter the ionization efficiency of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. chromatographyonline.comchromatographytoday.com Phospholipids are a primary cause of ion suppression in plasma and tissue samples. chromatographyonline.comchromatographytoday.com

To minimize matrix effects, a robust sample preparation protocol is essential. The primary goals are to remove interfering substances while efficiently extracting the target analyte. creative-proteomics.com Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction. chromatographyonline.com

Protein Precipitation (PPT): This is a simple method where a solvent (e.g., acetonitrile) is added to the sample to denature and precipitate the majority of proteins. While fast, it may not effectively remove other interferences like phospholipids. chromatographytoday.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to facilitate its extraction into the organic layer, leaving many matrix components behind. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up. creative-proteomics.comchromatographytoday.com The sample is passed through a sorbent-packed cartridge that retains the analyte based on specific chemical interactions. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. creative-proteomics.com Mixed-mode SPE columns can remove a wide range of interferences simultaneously. creative-proteomics.com

The choice of method depends on the analyte's properties and the sample matrix. nih.gov Often, a combination of techniques and the use of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) are required to correct for both extraction recovery and matrix effects, ensuring reliable data. chromatographyonline.comcreative-proteomics.com

Table 3: Comparison of Common Sample Preparation Techniques for Biological Samples

Technique Principle Advantages Disadvantages Source
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins. Simple, fast, inexpensive. Not very clean; phospholipids and other small molecules remain. chromatographytoday.com chromatographyonline.comchromatographytoday.com
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. Cleaner extracts than PPT; can remove salts and some phospholipids. Can be labor-intensive and require large volumes of organic solvents. chromatographyonline.com

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | High recovery, very clean extracts, high selectivity, can be automated. | More expensive and requires method development. | creative-proteomics.comchromatographytoday.com |

Table of Compounds Mentioned

Compound Name
This compound
Leucine
Valine
Hydrogen Peroxide
Acetonitrile
Trinder's Reagent
Formic Acid
Methanol
Isoleucine
Tryptophan
Methionine
Serine
Threonine
Glycine
Histidine
Lysine
Cysteine
Alanine
Phenylalanine
Glucose
Uric Acid
Cotinine
Atrazine
Ascorbic Acid
9-fluorenylmethyl chloroformate (FMOC-Cl)
diethyl ethoxymethylenemalonate (DEEMM)
p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS)

Computational and Structural Biology Approaches for Leucylvaline Studies

Molecular Docking and Simulation of Leucylvaline (B12128) Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a protein. mdpi.com These methods are crucial for understanding the structural basis of molecular recognition. berkeley.edu

The process begins with preparing the 3D structures of both the ligand (this compound) and the protein receptor. mdpi.com Molecular docking programs, such as AutoDock Vina, are then used to predict the preferred binding orientation and conformation of this compound within the protein's active site, generating a series of possible poses. mdpi.com The quality of these poses is typically evaluated using a scoring function that estimates the binding affinity. berkeley.edu

Following docking, MD simulations can be employed to study the dynamic behavior of the this compound-protein complex over time in a simulated physiological environment. mdpi.combiorxiv.org Using software like Gromacs or Desmond, MD simulations compute the movements of atoms by integrating Newton's equations of motion, providing a more realistic view of the complex's stability and interactions than the static picture offered by docking. mdpi.comberkeley.edubiorxiv.org This allows for the assessment of the stability of the binding pose and a detailed description of the dynamic interplay between the dipeptide and the receptor. mdpi.com

A primary goal of computational studies is the accurate prediction of ligand-protein binding affinity, which quantifies the strength of their interaction. biorxiv.orgnih.gov While initial docking scores provide a first estimate, more rigorous methods are often required for greater accuracy. berkeley.edunih.gov

One such advanced method is the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) approach. biorxiv.org This method calculates the binding free energy by combining molecular mechanics energy terms with models for solvation energy. biorxiv.org The binding free energy (ΔG_bind) is calculated from the energies of the complex, the protein, and the ligand, where a more negative score indicates a stronger binding. biorxiv.org

Newer approaches leverage deep learning and artificial intelligence, using models trained on vast datasets of protein-ligand interactions to predict affinity from 1D sequence information or 3D structures. biorxiv.orgnih.govbiorxiv.org Models like DEAttentionDTA and PLAPT utilize neural networks and transformers to learn features from protein and ligand sequences to predict binding affinity with high accuracy. biorxiv.orgnih.gov

Table 1: Comparison of Computational Methods for Binding Affinity Prediction

MethodPrincipleInputOutputCommon Software
Docking Score Estimates binding strength based on geometric and chemical complementarity in a static complex.3D structures of ligand and protein.A numerical score representing predicted affinity.AutoDock, Glide
MM-GBSA Calculates binding free energy from MD simulation snapshots using molecular mechanics and implicit solvation models.MD simulation trajectory of the protein-ligand complex.Binding free energy (ΔG_bind).Amber, Schrödinger Suite
Linear Interaction Energy (LIE) Calculates binding free energy based on differences in van der Waals and electrostatic interaction energies between the ligand and its surroundings in bound and free states.MD simulation trajectories of the ligand in protein and in solvent.Binding free energy (ΔG_bind).Gromacs, Amber
Deep Learning Models Uses neural networks trained on large datasets to predict affinity from sequence or structural information.1D or 3D representations of protein and ligand.Predicted binding affinity (e.g., Kd, pKd).DEAttentionDTA, PLAPT

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, this involves studying its flexibility and how its shape changes upon binding to a protein. researchgate.netcore.ac.uk Ligand-induced conformational changes in the protein receptor are also a key aspect of this analysis. nih.gov

During molecular dynamics simulations, the trajectory reveals how the torsion angles within this compound fluctuate, allowing for an exploration of its accessible conformations within the binding site. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms over the simulation time provides insights into the stability of the complex and the flexibility of different regions. mdpi.comscielo.sa.cr For instance, a low RMSD for the ligand suggests it maintains a stable binding pose. mdpi.com Such analyses can reveal that the binding of a ligand can significantly alter the conformational landscape of both the ligand and its protein target. nih.gov

Ligand-Protein Binding Affinity Predictions for this compound

Quantum Chemical Calculations for this compound

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure and properties of molecules. rsc.orgmdpi.com These methods can be applied to this compound to understand its intrinsic chemical properties.

Density Functional Theory (DFT) is a widely used QC method for studying amino acids and peptides. mdpi.comnih.gov Using a functional like B3LYP, it is possible to perform geometry optimization and vibrational analysis for this compound in different states (e.g., canonical, zwitterionic). nih.govd-nb.info These calculations yield a variety of molecular descriptors, including dipole moment, polarizability, and energies of molecular orbitals (HOMO and LUMO). d-nb.info

QC calculations are also used to determine thermodynamic properties and redox potentials. nih.gov By calculating the standard reaction Gibbs energy, one can evaluate the absolute oxidation and reduction potentials, which are related to the molecule's antioxidant capacity. nih.govd-nb.info For branched-chain amino acids like leucine (B10760876) and valine, it has been shown that the calculated absolute oxidation potential correlates well with the adiabatic ionization energy. nih.gov Such calculations can help interpret and predict the chemical reactivity and stability of this compound. rsc.orgfigshare.com

Table 2: Properties of Leucine and Valine from Quantum Chemical Calculations

PropertyDescriptionRelevance for this compound
Ionization Energy The minimum energy required to remove an electron from a molecule.Indicates the ease of oxidation and potential antioxidant activity. d-nb.info
Electron Affinity The energy released when an electron is added to a molecule.Relates to the molecule's ability to act as an oxidizing agent. d-nb.info
Electrophilicity Index A measure of the molecule's ability to accept electrons.Correlates with the absolute reduction potential. nih.gov
Dipole Moment A measure of the separation of positive and negative charges in a molecule.Influences intermolecular interactions and solubility. d-nb.info
Molecular Polarizability The tendency of the molecule's electron cloud to be distorted by an external electric field.Affects non-covalent interactions, such as van der Waals forces. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. analis.com.my For this compound, QSAR would be applied to a set of its analogues to predict their activity and guide the design of new, more potent or specific molecules. frontiersin.org

The process involves generating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as hydrophobicity, steric bulk, and electronic characteristics. frontiersin.orgnih.gov For peptides, specific descriptors derived from the three-dimensional structure of amino acid side chains, like the isotropic surface area (ISA) and the electronic charge index (ECI), can be particularly useful. nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that links the descriptors to the observed biological activity (e.g., enzyme inhibition IC50 values). analis.com.myfrontiersin.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues. nih.gov For example, a QSAR study on tripeptide analogues of Ile-Pro-Ile successfully used a model based on amino acid hydrophobicity to predict DPP-IV inhibitory activity. frontiersin.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to create 3D contour maps that visualize how steric and electrostatic fields around the molecules favor or disfavor activity, providing intuitive guidance for structural modification. mdpi.com

Bioinformatic Analysis of this compound-related Pathways and Enzymes

Bioinformatics provides the tools to analyze biological data, such as sequences and structures, to understand the broader context of a molecule like this compound within a biological system. This includes identifying the metabolic pathways it might participate in and the enzymes that could act upon it. nih.govfrontiersin.org

To identify enzymes that might metabolize this compound, one could search protein sequence databases (e.g., UniProt, NCBI) for proteases or peptidases known to cleave dipeptides with specificity for leucine or valine residues. The catabolic pathways for branched-chain amino acids are well-studied, and enzymes from these pathways, such as short/branched-chain acyl-CoA dehydrogenase (ACADSB) or methylmalonic semialdehyde dehydrogenase (MMSDH), could potentially process metabolites derived from this compound. nih.gov

Once candidate enzymes are identified, a variety of online bioinformatic tools can be used for further analysis. nih.gov The ExPASy server, for instance, offers tools like PeptideCutter to predict potential cleavage sites in a protein sequence and ProtParam to calculate physicochemical parameters like molecular weight and theoretical pI. nih.gov The MEME suite can identify conserved motifs in a set of related enzyme sequences, which may correspond to functional domains like the catalytic site. nih.gov Furthermore, tools like GlobPlot can predict regions of order and disorder, which can be important for protein function and interaction. nih.gov This type of computational analysis helps to generate hypotheses about the biological role and fate of this compound that can then be tested experimentally. mdpi.com

Leucylvaline in Health and Disease Research

Leucylvaline (B12128) as a Potential Biomarker

Recent metabolomic studies have identified this compound and its constituent amino acids as potential indicators of underlying health issues, ranging from metabolic disturbances to cancer.

Biomarker for Metabolic Disturbances and Insulin (B600854) Resistance

Elevated levels of BCAAs, including leucine (B10760876) and valine, are increasingly recognized as biomarkers for metabolic disturbances. viamedica.plviamedica.plnih.gov Studies have shown a positive correlation between circulating BCAAs and insulin resistance, a precursor to type 2 diabetes. viamedica.plviamedica.pld-nb.info In fact, altered BCAA metabolism may precede the development of impaired fasting glucose, suggesting its utility in early-stage identification of individuals at risk. viamedica.plviamedica.pl

Research has indicated that in obese individuals, levels of valine and leucine/isoleucine were significantly higher compared to their lean counterparts. viamedica.pl This link between BCAAs, obesity, and insulin resistance appears to be stronger than that observed with lipid metabolites in some studies. viamedica.pl The accumulation of BCAAs is thought to be a marker of impaired metabolism, which can lead to the buildup of toxic metabolites, causing mitochondrial dysfunction and contributing to insulin resistance. nih.gov

A study investigating the metabolic profiles of non-diabetic individuals found a strong positive association between serum levels of valine and leucine and the homeostasis model assessment of insulin resistance (HOMA-IR). d-nb.info This suggests that these amino acids could serve as predictive biomarkers for future development of type 2 diabetes. d-nb.info

Association with Sarcopenic Risk

Sarcopenia, the age-related loss of muscle mass and strength, is a significant health concern in the elderly. Emerging evidence suggests a link between circulating BCAAs and sarcopenia. nih.govnih.gov Studies have reported lower levels of circulating BCAAs in individuals with sarcopenia compared to healthy individuals, pointing to a potential protective role of these amino acids. nih.gov

A large community-based study involving over 100,000 adults found positive associations between total BCAA, leucine, and valine with both muscle mass and muscle strength. nih.govnih.gov Notably, increased circulating valine was associated with a 47% reduced risk of sarcopenia. nih.govnih.gov Another study focusing on Japanese patients with type 2 diabetes identified that low levels of leucine were significantly associated with both low muscle strength and low muscle mass. mdpi.com

These findings highlight the potential of monitoring BCAA levels, including the components of this compound, as part of a strategy to identify individuals at risk for sarcopenia.

Potential in Hepatocellular Carcinoma (HCC) Diagnostics (in context of BCAAs)

The role of BCAAs in hepatocellular carcinoma (HCC), a primary form of liver cancer, is complex and presents a dual narrative. On one hand, elevated plasma BCAA levels have been identified in some HCC patients, suggesting their potential as a biomarker for disease progression. nih.govmdpi.com The accumulation of BCAAs has been observed in HCC tissue when compared to adjacent non-tumoral tissues. nih.govmdpi.com This is linked to the suppression of BCAA catabolic enzymes in tumors, leading to the activation of mTORC1 signaling, which can promote tumor growth. nih.gov

Conversely, other research points to a low BCAA to tyrosine ratio (BTR) as a prognostic factor for HCC in patients with chronic liver disease. mdpi.comwjgnet.com BCAA supplementation has been shown to improve this ratio and has been associated with a reduced occurrence of HCC in cirrhotic patients. nih.govwjgnet.com The direct effect of varying BCAA concentrations on the in-vitro growth of human HCC cell lines has been shown to be cytostatic, suppressing cell growth at both high and low concentrations relative to standard medium. nih.gov This suggests that an amino acid-imbalanced therapy with enriched BCAAs could be a useful treatment approach. nih.gov

Therapeutic Potential of this compound and its Derivatives

Beyond its role as a biomarker, this compound and its constituent amino acids are being investigated for their direct therapeutic benefits, particularly in the realms of muscle health and anti-aging.

Role in Muscle Health and Performance

The branched-chain amino acids that constitute this compound are crucial for muscle protein synthesis and energy production. consensus.app Leucine, in particular, is a potent stimulator of the mTORC1 pathway, a key regulator of muscle growth and repair. nih.gov

Research has demonstrated that BCAA supplementation can enhance muscle recovery by reducing delayed onset muscle soreness (DOMS) and fatigue. consensus.app Leucine-enriched essential amino acid (LEAA) supplementation has been shown to reduce muscle soreness and inflammatory markers like IL-6 in wheelchair basketball players after intense exercise. nih.gov The activation of the mTOR pathway by BCAAs not only promotes the creation of contractile proteins but also helps manage stress and inflammation. mdpi.com

While acute studies often show enhanced protein synthesis with leucine supplementation, long-term studies on its isolated effect on muscle mass in wasting conditions have been less conclusive. nih.gov However, the combination of leucine with other nutrients, like vitamin D, has shown significant benefits for muscle strength and performance in older adults. researchgate.net

Applications in Anti-Aging Research (e.g., via HSP induction)

Heat Shock Proteins (HSPs) are a family of proteins that play a vital role in maintaining cellular health and protecting against various stressors, and their function is linked to the aging process. vailhealth.orgnih.gov Research suggests that the upregulation of HSPs can contribute to delaying aging by preserving cellular function and reducing the accumulation of damaged proteins. vailhealth.org

Studies on whey protein hydrolysates (WPH), which contain dipeptides like Leucyl-valine, have shown that they can enhance the expression of HSPs. researchgate.netresearchgate.net Specifically, the dipeptide Leu-Val has been found to enhance the expression of HSP90. foodandnutritionresearch.net In a study on rats, the Leu-Val peptide was shown to increase the expression of HSP70 and HSP25 in skeletal muscle following exercise. researchgate.net This suggests that this compound may be involved in the cellular stress response, which is a key component of anti-aging research. researchgate.net Inducing HSPs is considered a promising approach to improve healthspan in aging. researchgate.net

Potential in Combating Oxidative Stress-Related Conditions

This compound (Leu-Val), a dipeptide composed of leucine and valine, has demonstrated notable potential in mitigating conditions associated with oxidative stress. Research indicates that this peptide plays a significant role in bolstering cellular antioxidant defense mechanisms. Studies have shown that Leucyl-valine can increase and restore the expression of components within the antioxidant system. researchgate.net One of the key findings is that Leu-Val exhibits a considerable antioxidant response, which includes the preservation of thiol content, such as cellular glutathione (B108866). core.ac.ukresearchgate.net

The protective effects of Leucyl-valine have been observed in various experimental models. For instance, in studies involving whey protein hydrolysates, where Leucyl-valine is a known bioactive component, the peptide has been linked to an enhanced antioxidant response. researchgate.net This includes the upregulation of the antioxidant system, which is crucial for protecting cells from damage induced by various stressors. researchgate.net The mechanism appears to involve sustaining oxidative phosphorylation and improving ATP generation rates during periods of oxidative stress. researchgate.net By bolstering these cellular processes, Leucyl-valine helps to maintain normal cellular function and protect against the detrimental effects of reactive oxygen species (ROS). researchgate.netmdpi-res.com

Implications in Infectious Diseases (Antimicrobial/Antimalarial)

The dipeptide this compound and its derivatives have emerged as compounds of interest in the fight against infectious diseases, showing both antimicrobial and antimalarial properties.

Antimicrobial Activity: this compound-based derivatives have been synthesized and tested against a range of pathogenic microbes. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netijcrt.org For example, specific novel Leucyl-valine dipeptide derivatives demonstrated potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. researchgate.net The antifungal potential has also been noted, with activity observed against Candida albicans and Aspergillus niger. researchgate.net The water extract of Pangium edule seed, which contains Leucyl-valine among its bioactive compounds, has also been shown to have antifungal activity against Aspergillus flavus. nih.gov

Table 1: In Vitro Antimicrobial Activity of Novel this compound Derivatives

Compound Derivative Target Microbe Minimum Inhibitory Concentration (MIC) (M) Source
8a S. aureus 1.2 × 10⁻³ researchgate.net
8b S. aureus 1.1 × 10⁻³ researchgate.net
8a B. subtilis 6.0 × 10⁻³ researchgate.net
8b B. subtilis 5.7 × 10⁻⁴ researchgate.net
8j B. subtilis 6.5 × 10⁻⁴ researchgate.net
8b E. coli 9.5 × 10⁻⁴ researchgate.net
8c C. albicans 1.3 × 10⁻³ researchgate.net
8h C. albicans 1.3 × 10⁻³ researchgate.net
8b A. niger 1.3 × 10⁻⁴ researchgate.net

Antimalarial Implications: The battle against malaria has also identified this compound-related pathways as promising targets. The Plasmodium falciparum M17 leucyl aminopeptidase (B13392206) (PfLAP) is an essential enzyme for the parasite, as it helps regulate the internal pool of free amino acids necessary for protein synthesis and osmotic stability. nih.gov Inhibition of this enzyme blocks the growth of the malaria parasite. nih.govnih.gov

Synthetic Leucyl-valine based dipeptide derivatives have shown direct antimalarial effects. In an in vivo study, one such derivative, compound 8j, achieved a 61.90% inhibition of parasite growth, a potency comparable to the 67% inhibition by the standard drug Artemisinin. researchgate.net This highlights the potential for developing new antimalarial drugs based on the this compound structure. researchgate.netresearchgate.net

This compound in Nutritional and Dietary Research

This compound is a naturally occurring dipeptide found in certain protein sources and is an active area of nutritional and dietary research due to its bioactive properties.

Presence and Bioactivity in Whey Protein Hydrolysates

Whey protein hydrolysates (WPH) are a well-established source of bioactive peptides, including Leucyl-valine. nih.govresearchgate.net The enzymatic hydrolysis of whey protein releases these smaller peptides, which are often more readily absorbed and possess unique biological activities not seen with the intact protein. nih.gov

The bioactivity of Leucyl-valine from WPH is multifaceted. One of its most significant roles is the stimulation of the heat shock protein (HSP) response. mdpi-res.commdpi.com Research in rats has shown that Leucyl-valine can increase the expression of key heat shock proteins like HSP90. researchgate.netresearchgate.net HSPs are vital for maintaining cellular function and protecting cells from damage caused by various stressors, including exercise and oxidative stress. researchgate.net Furthermore, Leucyl-valine has been found to strongly increase the phosphorylation of 4E-binding protein 1 (4E-BP1), a key regulator in the initiation of protein synthesis, which may contribute to post-exercise muscle protein synthesis. nih.gov

Dietary Intake and Physiological Responses

The dietary intake of Leucyl-valine, often through the consumption of WPH, elicits several beneficial physiological responses. These responses are linked to its role in cellular signaling and stress mitigation.

Upon oral administration in research models, Leucyl-valine has been shown to modulate key cellular signaling pathways. It can increase the expression of phosphorylated AMP-activated protein kinase (p-AMPK) and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR), both of which are central regulators of cellular energy homeostasis and growth. researchgate.net This suggests that Leucyl-valine is a key contributor to some of the well-documented health benefits of WPH consumption. researchgate.netresearchgate.net

The physiological responses also include a pronounced anti-stress effect through the induction of HSPs and an enhanced antioxidant response. researchgate.net Studies have indicated that dietary intake of Leucyl-valine can restore the expression of antioxidant system components, thereby protecting the organism from exercise-induced stress. researchgate.net

Table 2: Summary of Physiological Responses to this compound Intake

Physiological Response Key Findings Cellular/Molecular Effects Source
Anti-Stress Response Stimulates heat shock protein (HSP) response. Increases expression of HSP90. mdpi-res.comresearchgate.netmdpi.com
Muscle Protein Synthesis Stimulates pathways involved in muscle protein synthesis. Increases phosphorylation of 4E-BP1. nih.gov
Cellular Signaling Modulates key metabolic signaling pathways. Increases expression of p-mTOR and p-AMPK. researchgate.net
Antioxidant Defense Enhances the body's antioxidant system. Restores expression of antioxidant components. researchgate.net

Emerging Research Directions and Future Perspectives on Leucylvaline

Development of Novel Leucylvaline-Based Therapeutics

The unique structure of This compound (B12128) serves as a scaffold for the synthesis of new therapeutic agents. Research has focused on creating derivatives with potential applications in oncology, infectious diseases, and beyond.

One area of development involves creating this compound-based molecules to overcome challenges in drug delivery. For instance, a novel P-glycoprotein inhibitor, (S)-2-decanoylamino-3-(1-naphthyl)propionyl-leucyl-valine, was synthesized to improve the oral bioavailability of the chemotherapy drug paclitaxel (B517696). nih.gov P-glycoprotein is a protein that can pump drugs out of cancer cells, leading to resistance. By inhibiting this pump, the this compound derivative enhances the concentration and effectiveness of co-administered anticancer drugs. nih.gov

Another significant research avenue is the modification of the this compound dipeptide to create agents with direct antimicrobial and antimalarial properties. researchgate.net Scientists have synthesized a series of new dipeptide-carboxamide derivatives based on the Leu-Val structure. frontiersin.org These compounds were then tested for their effectiveness against various pathogens. In-silico docking studies showed good interaction between these compounds and key protein residues in bacteria and malaria parasites. researchgate.net Subsequent in-vitro testing confirmed that specific derivatives exhibited potent activity against bacteria such as Staphylococcus aureus and E. coli, as well as the fungal pathogen Candida albicans. Furthermore, in-vivo studies in animal models demonstrated that one of the synthesized compounds had a significant antimalarial effect, comparable to the standard drug Artemisinin. researchgate.net

These studies highlight the versatility of the this compound backbone in designing new drugs. researchgate.net The findings suggest that modifying the basic dipeptide structure can lead to compounds with a wide range of biological activities. frontiersin.org

Interactive Table 1: Research Findings on Novel this compound-Based Therapeutic Agents

Therapeutic AgentTarget ApplicationResearch FindingSource
(S)-2-decanoylamino-3-(1-naphthyl)propionyl-leucyl-valineOncology (P-glycoprotein inhibitor)Synthesized as a novel P-glycoprotein inhibitor to enhance oral delivery of paclitaxel for lung cancer treatment. nih.gov nih.gov
(S)-N-({(S)-1-[(4-Methylphenyl)amino]-3-methyl-1-oxobutan-2-yl})-4-methyl-2-(4-nitrophenylsulfonamido)pentanamide (8a)AntimicrobialShowed potent activity against S. aureus and S. typhi in in-vitro tests. researchgate.net researchgate.net
(S)-N-({(S)-1-[(4-Chlorophenyl)amino]-3-methyl-1-oxobutan-2-yl})-4-methyl-2-(4-nitrophenylsulfonamido)pentanamide (8b)AntimicrobialDemonstrated the most potent activity against S. aureus, E. coli, and A. niger among the tested compounds. researchgate.net researchgate.net
Leucyl-valine based dipeptide-carboxamide (8j)AntimalarialExhibited the most potent antimalarial activity in an in-vivo study, with 61.90% inhibition. researchgate.net researchgate.net

Integration of Omics Technologies in this compound Research

The advent of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, has provided powerful tools to study molecules like this compound in a broader biological context. core.ac.ukcore.ac.uk These approaches allow for the high-throughput analysis of entire sets of molecules within a biological system, revealing complex interactions and pathways. core.ac.uknih.gov

Metabolomics, the large-scale study of small molecules or metabolites, has been particularly insightful. In a multi-omics study investigating the effects of aging on the mouse hippocampus, this compound was identified as a differentially expressed metabolite. nih.gov The hippocampus is a brain region critical for cognition, and its impairment is linked to neurodegenerative diseases. nih.gov The study found that levels of this compound, along with other amino acids and peptides, were significantly altered in the aged hippocampus, suggesting a disruption in amino acid homeostasis during the aging process. nih.gov

Omics technologies are also applied in microbiology to understand how extremophilic microorganisms adapt to harsh environments. nih.gov In studies of Metallosphaera sedula, an archaeon that thrives in hot, acidic conditions, this compound was detected as part of its metabolome. nih.gov Further research has indicated that this compound can support the growth of other extremophiles, such as Sulfolobus islandicus, helping it adapt to the fluctuating conditions of volcanic hot springs. The use of omics in this context helps to build a comprehensive picture of the metabolic pathways, including those involving this compound, that enable survival in extreme environments. nih.gov

Interactive Table 2: this compound in a Metabolomics Study of the Aging Mouse Hippocampus

MetaboliteHMDB IDFold Change (Aged vs. Young)p-valueVIP ScoreChemical Class
Leucyl-ValineHMDB00289421.890.00560.72Amino acids and peptides

Data extracted from a multi-omics analysis of the aging mouse hippocampus. nih.gov

Advanced Drug Delivery Systems for this compound Peptides

The therapeutic potential of peptides like this compound and its derivatives can be limited by their stability and delivery to the target site in the body. Advanced drug delivery systems (DDS) are being developed to overcome these hurdles. nih.govmdpi.com These systems are designed to improve a drug's solubility, protect it from degradation, increase its bioavailability, and enable controlled or targeted release. nih.govmdpi.com

Recent research provides a specific example of such a system for a this compound-based compound. As mentioned previously, the novel P-glycoprotein inhibitor, (S)-2-decanoylamino-3-(1-naphthyl)propionyl-leucyl-valine (PgpI), was developed to be co-administered with oral paclitaxel. nih.gov The delivery system involved combining the this compound derivative with octaarginine-modified paclitaxel liposomes (R8-PEG@PLs). Liposomes are microscopic vesicles that can encapsulate drugs, and their surface can be modified to improve their interaction with cells. nih.gov

This combined formulation, R8-PEG@PLs&PgpI, was designed to address the challenges of oral chemotherapy. nih.gov The study established physiology-based cellular kinetic models which revealed that the net internalization rate of paclitaxel was 2.3 times higher with this combined system compared to standard paclitaxel liposomes. This finding correlated with a 2.2-fold higher antitumor rate in vivo. nih.gov This research demonstrates a sophisticated drug delivery strategy where a this compound derivative is not the therapeutic agent itself, but a crucial component of a system that enables another drug to work effectively. nih.gov

Ethical Considerations in this compound-Related Biomedical Research

As research into this compound and its derivatives progresses from basic science to potential clinical applications, it becomes subject to rigorous ethical considerations that govern all biomedical research. scribbr.comlindushealth.com These principles are essential to protect the rights and welfare of research participants, ensure the integrity of the scientific process, and maintain public trust. scribbr.co.uk

Key ethical principles applicable to this compound research include:

Scientific Validity and Social Value: Research must be designed in a methodologically sound way to answer a specific and valuable scientific question. nih.gov Invalid research is inherently unethical as it wastes resources and may expose participants to risk for no purpose. nih.gov Studies on novel this compound therapeutics, for example, must be well-designed to provide understandable answers about their potential benefits and risks. nih.gov

Favorable Risk-Benefit Ratio: All research involves some degree of risk, which can be physical, psychological, or social. nih.gov Researchers have an ethical obligation to minimize these risks while maximizing the potential benefits. nih.gov Before a new this compound-based drug could be tested in humans, extensive preclinical studies would be required to establish a favorable risk-benefit ratio. lindushealth.com

Informed Consent: This is a cornerstone of ethical research. nih.gov Potential participants must be given comprehensive information about a study's purpose, procedures, potential risks, and benefits so they can make a voluntary and informed decision about whether to participate. scribbr.co.uk They must also be informed of their right to withdraw at any time without penalty. nih.gov

Confidentiality and Data Privacy: Researchers must protect the personal information of participants. scribbr.comscribbr.co.uk In omics studies that may generate vast amounts of personal health data, ensuring anonymity (where the researcher does not know the identity of the participants) or confidentiality (where the researcher knows the identity but removes identifying information from the report) is critical. scribbr.co.uk

Independent Review: To minimize potential conflicts of interest and ensure a study is ethically sound, research protocols must be reviewed by an independent committee, such as an Institutional Review Board (IRB) or Research Ethics Committee. nih.gov This board ensures that the research adheres to all established ethical guidelines before it can begin. lindushealth.com

These principles provide a framework to ensure that the pursuit of new knowledge and therapies involving compounds like this compound is conducted responsibly and with the utmost respect for human dignity. nih.gov

Q & A

Q. What are the established synthetic routes for Leucylvaline, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. To optimize yield and purity:
  • Use orthogonal protecting groups (e.g., Fmoc for amine protection) to minimize side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting coupling reagents (e.g., HBTU, DCC) based on steric hindrance .
  • Purify crude products via reverse-phase HPLC, selecting gradients based on peptide hydrophobicity .
  • Data Table : Example optimization parameters for SPPS:
Resin TypeCoupling ReagentTemperature (°C)Yield (%)Purity (%)
Wang ResinHBTU/DIPEA257895
Rink AmideDIC/HOBt408598

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what analytical criteria confirm its structural identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for backbone proton shifts (e.g., α-H at 3.8–4.3 ppm) and carbonyl carbons (170–175 ppm). Compare with simulated spectra from computational tools like Gaussian .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 245.2) and isotopic patterns. Use high-resolution MS (HRMS) for exact mass validation (error < 2 ppm) .
  • Infrared Spectroscopy (IR) : Identify amide I (1640–1680 cm1^{-1}) and amide II (1520–1580 cm1^{-1}) bands to verify peptide bonds .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 37°C, and 60°C for 24–72 hours.

Quantify degradation via HPLC-UV at 214 nm, calculating half-life (t1/2t_{1/2}) using first-order kinetics .

Identify degradation products via LC-MS/MS and compare with predicted hydrolysis pathways .

  • Critical Parameters : Control oxygen exposure (use nitrogen atmosphere) and validate buffer ionic strength to avoid confounding effects .

Advanced Research Questions

Q. How can researchers investigate this compound’s role in peptide-protein interaction mechanisms while controlling for confounding variables?

  • Methodological Answer :
  • Biophysical Assays :
  • Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}) between this compound and target proteins (e.g., proteases). Normalize data against negative controls (scrambled peptides) .
  • Employ isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and rule out nonspecific binding .
  • Statistical Validation : Apply ANOVA to assess significance across replicates (p < 0.05) and use blocking designs to account for batch effects .

Q. What strategies resolve contradictions between computational predictions and empirical data on this compound’s conformational stability?

  • Methodological Answer :
  • Comparative Analysis :

Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model this compound’s conformational ensemble. Compare with NMR-derived 3J^3J-coupling constants or NOE restraints .

If discrepancies persist, re-evaluate force field parameters (e.g., torsional angles) or solvent models (implicit vs. explicit) .

  • Experimental Validation : Use circular dichroism (CD) spectroscopy to assess secondary structure propensity in aqueous vs. nonpolar solvents .

Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against structurally analogous dipeptides?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Workflow :

Synthesize analogs with systematic substitutions (e.g., Leu→Ile, Val→Ala) .

Test bioactivity in cell-based assays (e.g., IC50_{50} in enzyme inhibition).

Perform multivariate regression to identify critical residues contributing to activity .

  • Data Integration : Use heatmaps or 3D-QSAR models to visualize pharmacophore features .

Q. What methodologies validate this compound’s proposed mechanisms in multi-step biochemical pathways?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Incorporate deuterated this compound to probe rate-limiting steps in enzymatic reactions .
  • Knockdown/Overexpression Models : Use CRISPR/Cas9 to modulate target protein levels in cellular systems, correlating changes with this compound treatment outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.